Warfarine potassique

Vue d'ensemble

Description

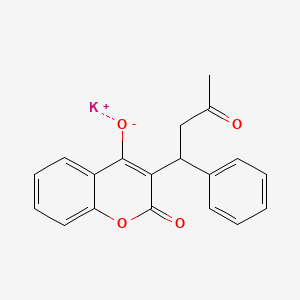

Warfarine potassique: est un mélange racémique du sel de potassium de la warfarine, un anticoagulant bien connu. Il est largement utilisé dans les domaines médical et vétérinaire pour prévenir la formation de caillots sanguins. La this compound fonctionne en inhibant la synthèse des facteurs de coagulation dépendants de la vitamine K, ce qui en fait un médicament essentiel pour les patients à risque d'événements thromboemboliques.

Applications De Recherche Scientifique

Warfarin potassium has a wide range of applications in scientific research:

Chemistry: Used as a standard anticoagulant in various chemical assays.

Biology: Employed in studies involving blood coagulation and clotting mechanisms.

Medicine: Widely used in clinical settings to prevent thromboembolic events in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism

Industry: Utilized as a rodenticide to control rodent populations

Mécanisme D'action

Target of Action

Warfarin potassium, also known as Potassium warfarin, primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

Warfarin potassium acts as an antagonist to vitamin K . It inhibits the function of VKORC1, blocking the reduction of vitamin K epoxide to its active form . This inhibition prevents the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .

Biochemical Pathways

The primary biochemical pathway affected by warfarin potassium is the vitamin K cycle . By inhibiting VKORC1, warfarin potassium disrupts the cycle, leading to a decrease in the concentration of clotting factors II, VII, IX, and X . These factors are essential for blood coagulation, and their reduction results in an anticoagulant effect .

Pharmacokinetics

Warfarin potassium exhibits nearly 100% oral bioavailability . It is extensively metabolized in the liver by several enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination of warfarin is almost entirely by metabolism, with a small amount excreted unchanged . Approximately 80% of the total dose is excreted in the urine, with the remaining 20% appearing in the feces . The half-life of R-warfarin is longer than that of S-warfarin .

Result of Action

The primary result of warfarin potassium’s action is a reduction in blood clotting . By inhibiting the synthesis of active clotting factors, warfarin potassium prevents the formation and migration of blood clots . This makes it an effective treatment for conditions like venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation or cardiac valve replacement .

Action Environment

The action of warfarin potassium can be influenced by various environmental factors , including diet, physical condition of the patient, and concomitant medications . For example, foods rich in vitamin K can reduce the effectiveness of warfarin potassium . Additionally, certain medications can interact with warfarin potassium, altering its anticoagulant effect .

Analyse Biochimique

Biochemical Properties

Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Warfarin potassium is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .

Cellular Effects

Warfarin potassium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Warfarin potassium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Warfarin potassium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Warfarin potassium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Warfarin potassium is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Warfarin potassium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Warfarin potassium and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Also, the effects of Warfarin potassium can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La warfarine potassique peut être synthétisée à partir de l'acide warfarique. Le processus implique la dissolution de l'acide warfarique dans un solvant organique polaire, tel que l'éthanol, et sa réaction avec une base volatil comme le bicarbonate de potassium ou le carbonate de potassium à basses températures . Cette méthode garantit la pureté du produit final et empêche la décomposition.

Méthodes de production industrielle: Dans les milieux industriels, la préparation de la this compound suit des principes similaires, mais à plus grande échelle. La réaction est réalisée dans de grands réacteurs avec un contrôle précis de la température et des conditions de solvant pour garantir un rendement et une pureté élevés. Le produit final est séché à basses températures pour éviter la décomposition et maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions: La warfarine potassique subit diverses réactions chimiques, notamment:

Oxydation: La warfarine peut être oxydée pour former des hydroxywarfarines.

Réduction: Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

Substitution: La warfarine peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent les enzymes du cytochrome P450 dans les systèmes biologiques.

Réduction: Les agents réducteurs sont moins fréquemment utilisés, mais peuvent inclure l'hydrogène gazeux en présence d'un catalyseur.

Substitution: Les réactions de substitution nécessitent souvent des bases ou des acides forts comme catalyseurs.

Principaux produits:

Oxydation: Les hydroxywarfarines sont les produits primaires des réactions d'oxydation.

Réduction: Des formes réduites de la warfarine, bien que moins courantes, peuvent être produites.

Substitution: Dérivés de la warfarine substitués, selon les réactifs utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisée comme anticoagulant standard dans diverses analyses chimiques.

Biologie: Employée dans des études impliquant la coagulation sanguine et les mécanismes de coagulation.

Médecine: Largement utilisée en milieu clinique pour prévenir les événements thromboemboliques chez les patients atteints d'affections telles que la fibrillation auriculaire, la thrombose veineuse profonde et l'embolie pulmonaire

Industrie: Utilisée comme rodenticide pour contrôler les populations de rongeurs

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K. Cette enzyme est essentielle pour le recyclage de la vitamine K, qui est nécessaire pour la synthèse des facteurs de coagulation II, VII, IX et X. En bloquant cette enzyme, la this compound réduit les niveaux de facteurs de coagulation actifs, empêchant ainsi la formation de caillots sanguins .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acénocoumarol

- Phénprocoumone

- Fluindione

Comparaison: La warfarine potassique est unique en raison de son utilisation bien établie et des recherches approfondies qui étayent son efficacité et son profil de sécurité. Contrairement à certains anticoagulants plus récents, la this compound nécessite une surveillance régulière des temps de coagulation sanguine (INR) pour garantir l'efficacité thérapeutique et la sécurité. Elle reste un choix privilégié pour de nombreux patients en raison de sa longue histoire d'utilisation et de son efficacité pour prévenir les événements thromboemboliques .

Propriétés

Numéro CAS |

2610-86-8 |

|---|---|

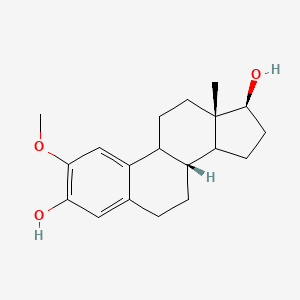

Formule moléculaire |

C19H16KO4 |

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

Clé InChI |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

SMILES canonique |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

Apparence |

Solid powder |

| 2610-86-8 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B1684012.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

![N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B1684018.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)